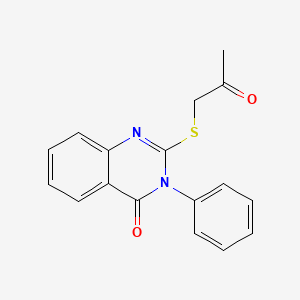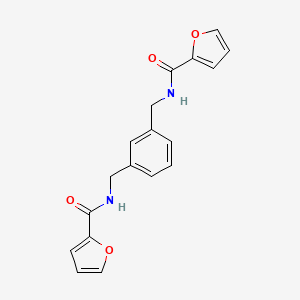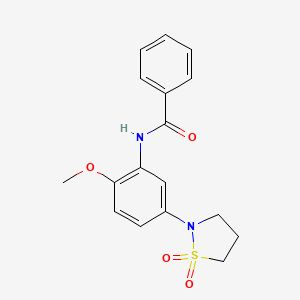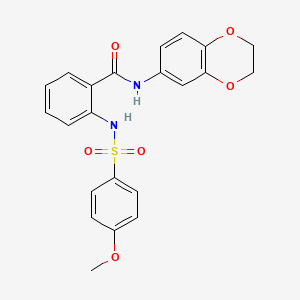
2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one” is a chemical compound with the linear formula C17H14N2O2S . It is related to other compounds such as 2-((2-oxopropyl)thio)benzoic acid and acetic acid, 2-[(2-oxopropyl)thio]- .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C17H14N2O2S . The related compound, acetic acid, 2-[(2-oxopropyl)thio]-, has a molecular formula of C5H8O3S and contains 16 bonds; 8 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 1 hydroxyl group, and 1 sulfide .Aplicaciones Científicas De Investigación
Antimicrobial and Anticonvulsant Activities
Research on derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, including 2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one, has demonstrated their potential in antimicrobial and anticonvulsant applications. Notably, certain compounds within this class have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. Additionally, these derivatives exhibit significant anticonvulsant properties, highlighting their dual-functional capability in medical research (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Synthesis and Characterization
The synthesis of new oxime carbamates from 3-aryl-2-thioquinazolin-4(3H)-one derivatives, including the specific compound , has been explored. These compounds have been characterized and tested for their antibacterial and antifungal properties, providing a foundation for further pharmacological study (Patil, Jadhav, & Deshmukh, 2012).
Anti-platelet Aggregation
A study focusing on the synthesis of novel 2-(substituted thio)-3-phenylquinazolin-4(3H)-one derivatives, closely related to the queried compound, found these derivatives to exhibit anti-platelet aggregation activity. This suggests potential therapeutic applications in preventing thrombosis and other cardiovascular diseases (Eskandariyan & Kobarfard, 2012).
Antitumor Agents
The synthesis and biological evaluation of some novel substituted 2-mercapto-3-phenethylquinazolines, which are structurally related to the compound of interest, have revealed their potential as antitumor agents. This research indicates the capability of these compounds to selectively inhibit the growth of certain cancer cell lines, suggesting a promising avenue for the development of new cancer therapies (Alanazi et al., 2013).
Molecular Docking Studies
Advanced research including molecular docking studies on quinazolinone–thiazolidine–quinoline compounds, which share a core structure with the queried compound, has been conducted to explore their potential binding mechanisms and interactions with bacterial proteins. These studies can inform the design of compounds with enhanced antibacterial activity (Desai, Dodiya, & Shihory, 2011).
Propiedades
IUPAC Name |
2-(2-oxopropylsulfanyl)-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-12(20)11-22-17-18-15-10-6-5-9-14(15)16(21)19(17)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFYOEZSWVIWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2711163.png)
![1-(4-Fluorophenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2711169.png)
![(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-heptyl-2-thioxothiazolidin-4-one](/img/structure/B2711170.png)
![N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2711171.png)



![5-(Benzylsulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2711177.png)



![6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2711182.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2711184.png)